molecular formula C21H23Cl3N2O2 B14457047 Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride CAS No. 75615-95-1

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride

Cat. No.: B14457047
CAS No.: 75615-95-1
M. Wt: 441.8 g/mol
InChI Key: LPMYHEVEIDIMJI-UHFFFAOYSA-N
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Description

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group, a cyclopentylamino group, and a methyl group, all contributing to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Chlorobenzoyl Intermediate: This step involves the chlorination of benzoyl compounds under controlled conditions to introduce the chloro groups.

    Cyclopentylamino Group Introduction: The cyclopentylamine is reacted with the intermediate to form the desired amide linkage.

    Methylation: The final step involves the methylation of the amide nitrogen to achieve the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzoic acids, while reduction could produce cyclopentylamines.

Scientific Research Applications

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-chlorophenyl)-: Shares the chlorophenyl group but lacks the cyclopentylamino and methyl groups.

    Benzamide, N-(2-chlorobenzoyl)-: Contains the benzoyl group but differs in the substitution pattern and additional functional groups.

Uniqueness

What sets Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

75615-95-1

Molecular Formula

C21H23Cl3N2O2

Molecular Weight

441.8 g/mol

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclopentylamino)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C21H22Cl2N2O2.ClH/c1-25(20(26)13-24-15-6-2-3-7-15)19-11-10-14(22)12-17(19)21(27)16-8-4-5-9-18(16)23;/h4-5,8-12,15,24H,2-3,6-7,13H2,1H3;1H

InChI Key

LPMYHEVEIDIMJI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC3CCCC3.Cl

Origin of Product

United States

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